molecular formula C20H16Br2O B12585323 Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]- CAS No. 443779-46-2

Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-

Cat. No.: B12585323
CAS No.: 443779-46-2
M. Wt: 432.1 g/mol
InChI Key: AHJCUJSTWXHHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]- is an organic compound with the molecular formula C20H16Br2O It is a derivative of cyclohexanone, where two bromophenyl groups are attached to the cyclohexanone ring through methylene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]- typically involves the condensation reaction of cyclohexanone with 3-bromobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its bromine atoms can undergo substitution reactions, leading to the formation of new compounds with different biological or chemical properties .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 2,6-bis[(4-bromophenyl)methylene]-: Similar structure but with bromine atoms at different positions.

    Cyclohexanone, 2,6-bis[(4-methoxyphenyl)methylene]-: Contains methoxy groups instead of bromine atoms.

    Cyclohexanone, 2,6-bis[(4-chlorophenyl)methylene]-: Contains chlorine atoms instead of bromine atoms.

Uniqueness

Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]- is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

443779-46-2

Molecular Formula

C20H16Br2O

Molecular Weight

432.1 g/mol

IUPAC Name

2,6-bis[(3-bromophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H16Br2O/c21-18-8-1-4-14(12-18)10-16-6-3-7-17(20(16)23)11-15-5-2-9-19(22)13-15/h1-2,4-5,8-13H,3,6-7H2

InChI Key

AHJCUJSTWXHHHI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)Br)C(=O)C(=CC3=CC(=CC=C3)Br)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.